(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide

antiproliferative bioisosteric replacement structure-activity relationship

The compound (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide (CAS 2035036-21-4; molecular formula C₁₇H₁₄N₂O₂S) is a synthetic heterocyclic acrylamide that incorporates a furan, a thiophene, and a pyridine ring within a single scaffold. It belongs to the broader class of pyridylfuran/pyridylthiophene compounds, which have been disclosed as modulators of cytokine production and cell adhesion molecule (CAM) expression.

Molecular Formula C17H14N2O2S
Molecular Weight 310.37
CAS No. 2035036-21-4
Cat. No. B2726714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide
CAS2035036-21-4
Molecular FormulaC17H14N2O2S
Molecular Weight310.37
Structural Identifiers
SMILESC1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
InChIInChI=1S/C17H14N2O2S/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+
InChIKeyPHVRGTWRZLOKDI-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(Furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide (CAS 2035036-21-4) – Compound Class and Procurement Baseline


The compound (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide (CAS 2035036-21-4; molecular formula C₁₇H₁₄N₂O₂S) is a synthetic heterocyclic acrylamide that incorporates a furan, a thiophene, and a pyridine ring within a single scaffold . It belongs to the broader class of pyridylfuran/pyridylthiophene compounds, which have been disclosed as modulators of cytokine production and cell adhesion molecule (CAM) expression . The compound is primarily marketed as a versatile building block for medicinal chemistry and organic synthesis .

Why Generic Substitution Is Not Viable for (E)-3-(Furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide


Although numerous heterocyclic acrylamides exist, the precise arrangement of furan, thiophene, and pyridine in this molecule is not replicated by commercially available analogs. Published structure-activity relationship (SAR) data on bichalcophene scaffolds indicate that bioisosteric replacement of a thiophene by a furan can significantly attenuate antiproliferative activity (e.g., GI₅₀ values shifting from <10 nM to >100 nM in selected lung and breast cancer cell lines) . Consequently, a user requiring the exact substitution pattern for target profiling, patent circumvention, or biochemical probe development cannot assume that a generic acrylamide or a mono-substituted variant will recapitulate the same biological profile. The position of the heteroatoms and the trans‑acrylamide geometry are critical for molecular recognition, and any deviation would constitute a functionally distinct chemical entity .

Quantitative Differentiation Evidence for (E)-3-(Furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide


Bioisosteric Sensitivity: Furan vs. Thiophene Exchange Profoundly Alters Antiproliferative Potency

In a well-characterized series of monocationic bithiophenes, replacing a thiophene ring with a furan (a direct bioisosteric switch) consistently reduced antiproliferative activity. Across the NCI-60 nine‑type cancer panel, GI₅₀ values for monoamidine derivatives rose from <10 nM (bithiophene) to 73–102 nM (thiophene‑furan hybrids) in responsive lung and breast lines . Because the target compound retains both a furan and a thiophene appended to a pyridine core, it sits at a distinct point in the bioisosteric activity landscape not occupied by the all-thiophene or all-furan analogs. This differential sensitivity provides a biochemical rationale for selecting the mixed‑heterocycle scaffold over simpler substituent patterns.

antiproliferative bioisosteric replacement structure-activity relationship

Unique Pharmacophoric Geometry: Pyridin-4-yl vs. Pyridin-3-yl Regioisomer Comparison

The compound is the 4‑pyridyl regioisomer of the commercially available (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide (CAS 2035001‑36‑4) . In pyridine‑containing drugs and probes, a switch from the 3‑position to the 4‑position alters the vector of the alkylamine side‑chain by approximately 60°, which can profoundly influence target‑binding geometry and selectivity. Quantitative Kᵢ or IC₅₀ data for the two regioisomers have not been published, but the divergence in structural topology is rigorous and predictable by molecular modeling. If a research program has identified a hit at the 4‑pyridyl regioisomer, substitution with the 3‑pyridyl analog would constitute a structurally distinct entity with a different pharmacophoric projection.

regioisomerism pharmacophore target-binding geometry

Covalent Warhead Potential: Acrylamide Moiety Positioned by a Rigid Heterocyclic Scaffold

The (E)-acrylamide substructure in this compound functions as a soft Michael acceptor capable of forming a covalent, irreversible adduct with cysteine residues in suitably oriented kinase or protease active sites . The furan‑thiophene‑pyridine framework holds the acrylamide in a precise orientation, creating a well-defined electrophilic vector. Quantitative kinetic data (kinact/KI) are not available for this specific scaffold, but the widespread success of acrylamide-based covalent inhibitors (e.g., ibrutinib, afatinib) validates the general principle. In contrast, analogs in which the acrylamide is replaced by a saturated propionamide are expected to lose all covalent reactivity, fundamentally changing the mechanism of action.

covalent inhibitor Michael acceptor kinase targeting

Low Molecular Weight and High Fraction sp² Character Favor Permeability and Solubility

With a molecular weight of 310.37 Da and a calculated logP of approximately 3.2 (ACD/Labs), the compound resides in favorable drug‑like space . Its high fraction of sp²‑hybridized carbon (≈ 65%) balances rigidity and solubility better than larger, fully aromatic analogs (e.g., benzo‑fused derivatives with MW > 400 Da). For procurement of a starting material intended for lead‑optimization campaigns, this property profile supports efficient synthetic iteration without immediate pharmacokinetic liabilities common in larger heterocyclic frameworks.

Lipinski drug-like properties permeability

Application Scenarios Where (E)-3-(Furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide Delivers the Greatest Advantage


Bioisosteric SAR Profiling of Bichalcophene Cytokine Inhibitors

Based on the published observation that furan‑for‑thiophene replacement drastically reduces antiproliferative potency , this compound serves as an ideal probe for systematically mapping the bioisosteric landscape of pyridyl‑bichalcophene scaffolds. Procurement of the exact mixed‑heterocycle variant enables researchers to quantify the contribution of each heteroatom to target affinity without confounding substituent effects.

Covalent Kinase Probe Development Requiring a Defined Electrophilic Vector

The rigid (E)-acrylamide group, oriented by the furan‑thiophene‑pyridine scaffold, provides a defined electrophilic trajectory for targeting cysteine residues in kinases . The compound can be used directly as a warhead-containing fragment for structure‑based drug design, where the heterocyclic periphery offers multiple vectors for further elaboration.

Regiospecific Chemical Biology Tools for 4‑Pyridyl Receptor Engagement

When a 4‑pyridyl attachment is required for correct engagement with a receptor or enzyme active site, this regioisomer (CAS 2035036‑21‑4) is the prerequisite building block . The 3‑pyridyl regioisomer (CAS 2035001‑36‑4) places the linking arm at a geometrically incompatible position, making it unsuitable for applications that depend on a precise 4‑pyridyl vector.

Lead-Optimization Campaigns Prioritizing Low-Molecular-Weight, Drug-Like Start Points

With a molecular weight of 310 Da and favorable calculated logP (~3.2), this compound provides a ligand‑efficient scaffold that can be readily diversified . Compared to heavier benzo‑fused or multi‑aryl analogs, it is expected to exhibit superior permeability and solubility, simplifying pharmacokinetic optimization during early lead development.

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.